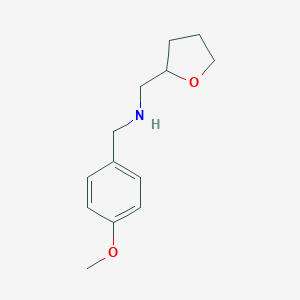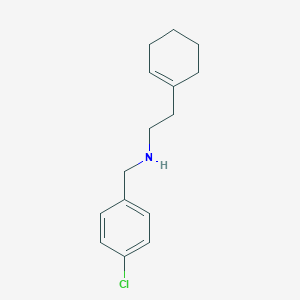![molecular formula C13H18N2O2S B185613 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] CAS No. 178261-41-1](/img/structure/B185613.png)
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] is an organic compound with the molecular formula C13H18N2O2S and a molecular weight of 266.36 g/mol . This compound is characterized by a spirocyclic structure, which includes an indoline and a piperidine ring system. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, including growth hormone secretagogues like MK-677 .
Mechanism of Action
Target of Action
The compound 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] is primarily used as an intermediate of MK-677 . MK-677, also known as Ibutamoren, is a potent, long-acting, orally active, selective, and non-peptide agonist of the ghrelin receptor and a growth hormone secretagogue, mimicking the growth hormone (GH)-stimulating action of the endogenous hormone ghrelin .
Mode of Action
MK-677 increases the levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body without affecting cortisol levels . It does this by mimicking the hormone ghrelin, which in turn stimulates the ghrelin receptor, leading to increased GH and IGF-1 levels .
Biochemical Pathways
The activation of the ghrelin receptor by MK-677 leads to a number of downstream effects. These include increased muscle mass and recovery, fat loss, improved bone health, and the promotion of tendon growth and injury prevention .
Pharmacokinetics
MK-677 is known for its oral bioavailability and long half-life, which allows for once-daily dosing .
Result of Action
The activation of the ghrelin receptor by MK-677 leads to a number of beneficial effects. These include increased muscle mass and recovery, fat loss, improved bone health, and the promotion of tendon growth and injury prevention .
Action Environment
It should avoid contact with strong oxidizing agents . It is recommended to store the compound in dry, dark and low temperature conditions, and avoid contact with oxygen, high temperature, fire sources, etc .
Preparation Methods
The synthesis of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] typically involves multiple steps. One common method includes the reaction of indoline derivatives with piperidine under specific conditions. The process often requires the use of methanesulfonic acid as a catalyst and methanol as a solvent . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] has several scientific research applications:
Comparison with Similar Compounds
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] can be compared with other spirocyclic compounds, such as:
Spiro[indoline-3,4’-piperidine]: Lacks the methylsulfonyl group, leading to different chemical properties and reactivity.
Spiro[indoline-3,4’-piperidine]-2,4’-dione: Contains a dione group, which affects its biological activity and applications.
The uniqueness of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
1-methylsulfonylspiro[2H-indole-3,4'-piperidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15/h2-5,14H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSECJXCOETXUHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
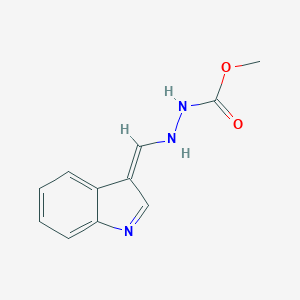
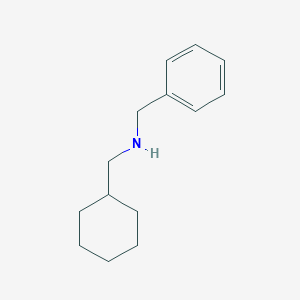
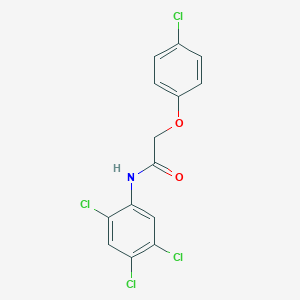


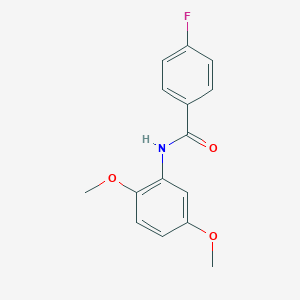
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)



